O-(4-Ethylphenyl)hydroxylamine
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Overview
Description
O-(4-Ethylphenyl)hydroxylamine: is an organic compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 4-ethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(4-Ethylphenyl)hydroxylamine can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . This method provides a straightforward route to obtain O-substituted hydroxylamines.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar O-alkylation techniques. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: O-(4-Ethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted hydroxylamines depending on the reagents used
Scientific Research Applications
O-(4-Ethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It can be used in the study of enzyme inhibitors and as a probe for biological pathways involving hydroxylamine derivatives.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism by which O-(4-Ethylphenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable complexes with metal ions, which can be exploited in catalytic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
- O-(4-Nitrophenyl)hydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Comparison: O-(4-Ethylphenyl)hydroxylamine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical properties compared to other hydroxylamine derivatives. For example, O-(4-Nitrophenyl)hydroxylamine has a nitro group that makes it more reactive in certain oxidation reactions, while O-(Diphenylphosphinyl)hydroxylamine is used for its electrophilic aminating properties .
Properties
CAS No. |
144181-56-6 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
O-(4-ethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-5-8(10-9)6-4-7/h3-6H,2,9H2,1H3 |
InChI Key |
JPFOGRHBYGGIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)ON |
Origin of Product |
United States |
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